Bienvenue dans la boutique en ligne BenchChem!

2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Physicochemical_profiling Lipophilicity Lead_optimization

2-(3-Cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 1421453-75-9) is a synthetic small molecule with molecular formula C20H17N3O and molecular weight 315.4 g/mol, comprising a 3-cyanoindole core linked via an acetamide bridge to a 2,3-dihydro-1H-inden-5-yl (indane) moiety. The compound belongs to the broader class of 3-cyanoindole acetamide derivatives, a scaffold explored in medicinal chemistry for targets including inosine monophosphate dehydrogenase (IMPDH) and histone deacetylases (HDACs).

Molecular Formula C20H17N3O
Molecular Weight 315.376
CAS No. 1421453-75-9
Cat. No. B2961541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
CAS1421453-75-9
Molecular FormulaC20H17N3O
Molecular Weight315.376
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C#N
InChIInChI=1S/C20H17N3O/c21-11-16-12-23(19-7-2-1-6-18(16)19)13-20(24)22-17-9-8-14-4-3-5-15(14)10-17/h1-2,6-10,12H,3-5,13H2,(H,22,24)
InChIKeyACMAFDYVHHZVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 1421453-75-9): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-(3-Cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 1421453-75-9) is a synthetic small molecule with molecular formula C20H17N3O and molecular weight 315.4 g/mol, comprising a 3-cyanoindole core linked via an acetamide bridge to a 2,3-dihydro-1H-inden-5-yl (indane) moiety . The compound belongs to the broader class of 3-cyanoindole acetamide derivatives, a scaffold explored in medicinal chemistry for targets including inosine monophosphate dehydrogenase (IMPDH) and histone deacetylases (HDACs) [1]. Vendor listings report typical purity at ≥95% . Critically, no peer-reviewed primary research article or granted patent containing quantitative bioassay data (IC50, Ki, EC50) for this specific compound was identified at the time of analysis, a finding that directly shapes procurement expectations discussed below.

Why 2-(3-Cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide Cannot Be Assumed Interchangeable with Other 3-Cyanoindole Acetamides


The 3-cyanoindole acetamide chemotype is not pharmacologically monolithic. In the IMPDH inhibitor series, moving the cyano group from the 3-position to the 2-position of the indole ring or substituting the acetamide N-aryl group produces IC50 shifts exceeding 10-fold across structurally close analogs [1]. The indane substituent present in this compound introduces a bicyclic, partially saturated hydrophobic surface with distinct conformational constraints compared to planar phenyl, benzyl, or substituted-phenyl analogs commonly found in the same chemical series. These structural differences alter logP, molecular shape, and potential π-stacking interactions, any of which can translate into meaningful shifts in target binding, selectivity, or physicochemical behavior . Absent direct comparative bioassay data for this specific compound, the prudent procurement assumption is that activity is not portable from related 3-cyanoindole acetamides, and each analog must be evaluated independently.

Product-Specific Quantitative Evidence Guide: 2-(3-Cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: Indane vs. Phenyl and Benzyl Analogs

The indane (2,3-dihydro-1H-inden-5-yl) substituent imparts a molecular weight of 315.4 g/mol and a calculated logP approximately 0.7–1.0 units higher than the unsubstituted phenyl analog 2-(3-cyano-1H-indol-1-yl)-N-phenylacetamide (MW 275.3, estimated logP ~2.8) . Compared with N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide (MW 289.3, estimated logP ~3.2), the indane-containing compound is 26 Da heavier and marginally more lipophilic due to the additional methylene units constrained within the cyclopentane ring . These differences place the compound in a distinct property space relevant to passive membrane permeability and non-specific protein binding, where even ΔlogP of 0.5 can alter cellular exposure profiles .

Physicochemical_profiling Lipophilicity Lead_optimization

Rotatable Bond Count and Conformational Flexibility: Indane Constraint vs. Flexible Benzyl Analogs

The target compound possesses 4 rotatable bonds (excluding the indane ring system), identical in count to N-benzyl-2-(3-cyano-1H-indol-1-yl)acetamide . However, the indane group constrains two methylene units into a cyclopentane ring fused to the phenyl, reducing the conformational degrees of freedom compared with a freely rotating benzyl group . This semi-rigidification can reduce the entropic penalty upon target binding if the bioactive conformation matches the pre-organized indane geometry, a principle observed across multiple scaffold series where constrained bicyclic hydrophobic groups improve binding enthalpy relative to flexible linear or monocyclic alternatives [1].

Conformational_analysis Ligand_efficiency Structure-based_design

Hydrogen Bond Donor/Acceptor Profile: Consistency Within the 3-Cyanoindole Acetamide Series

The target compound presents 1 hydrogen bond donor (amide NH) and 3 hydrogen bond acceptors (amide C=O, indole N, nitrile N), an HBD/HBA profile shared with the majority of 3-cyanoindole acetamide analogs including 2-(3-cyano-1H-indol-1-yl)-N-(3,4-difluorophenyl)acetamide . The topological polar surface area (TPSA) is estimated at approximately 57 Ų, well within the typical drug-like range (<140 Ų). This profile does not differentiate the compound from its closest analogs but confirms it conforms to established oral drug-likeness guidelines (Lipinski, Veber) [1], supporting its suitability as a starting point for lead optimization programs that require CNS penetration (TPSA < 90 Ų is generally favorable) [2].

Medicinal_chemistry Drug-likeness Physicochemical_profiling

3-Cyanoindole Scaffold: Biological Target Precedent and Class-Level Activity Range

The 3-cyanoindole scaffold has established precedent as a core for IMPDH II inhibitors, with reported IC50 values ranging from 33 nM to 420 nM across a series of 3-cyanoindole-based analogs [1]. Separately, indole-based acetamide derivatives incorporating hydroxamic acid zinc-binding groups have demonstrated HDAC1 IC50 values in the low nanomolar range (e.g., 2.3–67 nM) [2]. However, the target compound lacks the hydroxamic acid warhead typically required for potent HDAC inhibition and has not been directly tested in either IMPDH or HDAC assays in the public domain. Consequently, its biological activity remains uncharacterized; any assumption of target engagement must be verified experimentally and cannot be inferred from the scaffold alone.

IMPDH_inhibition HDAC_inhibition Scaffold_analysis

Commercial Purity and Supply Availability: Vendor-Disclosed Specifications

The compound is commercially available from Chemenu (Catalog No. CM825406) at a specified purity of ≥95% . This purity level is consistent with screening-grade compounds used in high-throughput and medium-throughput biochemical assays. By comparison, the closest structural analog 2-(3-cyano-1H-indol-1-yl)-N-(3,4-difluorophenyl)acetamide is listed on ChemSpider without a linked commercial supplier , suggesting the indane-containing compound has more accessible procurement channels. The catalog availability and defined purity provide a baseline for procurement qualification, though users should request a certificate of analysis (CoA) confirming lot-specific purity and identity (NMR, LCMS) before committing to assay use.

Compound_sourcing Purity_assessment Procurement

Best-Validated Research and Industrial Application Scenarios for 2-(3-Cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 1421453-75-9)


Phenotypic Screening in Oncology or Inflammation Models Where Indole-Containing Chemotypes Show Enrichment

Given the established precedent of 3-cyanoindole derivatives as IMPDH inhibitors with anti-proliferative activity [1], and the broader track record of indole-acetamide scaffolds in anti-inflammatory and anticancer phenotypic assays, this compound is rationally deployed as part of a diversity set in cell-based phenotypic screens. The indane substituent offers a hydrophobic surface topology distinct from the phenyl and benzyl analogs that dominate commercial screening libraries, potentially capturing hits that planar-aromatic analogs miss. Procurement at ≥95% purity supports direct use in medium-throughput screening without additional purification.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies of the N-Aryl Substituent

The indane group represents a semi-rigid, bicyclic hydrophobic motif that is underrepresented in typical SAR exploration of 3-cyanoindole acetamides. Researchers seeking to map the hydrophobic tolerance of a target binding pocket can use this compound alongside the phenyl, benzyl, and substituted-phenyl analogs to construct a systematic hydrophobicity and shape SAR series [1]. The compound's calculated logP (~3.5–3.8) and molecular weight (315.4) place it at an intermediate point in the property space, enabling correlation of lipophilicity with activity or selectivity across the series.

Negative Control or Inactive Comparator for Hydroxamic Acid-Containing HDAC Inhibitors

Published HDAC inhibitors within the indole-acetamide class achieve nanomolar potency through a hydroxamic acid zinc-binding group [1]. The target compound lacks this warhead and carries a 3-cyano substituent instead, making it a structurally matched but mechanistically distinct negative control for cellular HDAC inhibition assays. When tested alongside active HDAC inhibitors in the same chemotype, any residual activity can be attributed to zinc-independent mechanisms or off-target effects, improving the interpretability of SAR data.

Quote Request

Request a Quote for 2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.